2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 865655-51-2
VCID: VC5297411
InChI: InChI=1S/C26H27N3O5S/c1-2-33-18-12-10-17(11-13-18)29-24(31)23-20-8-4-3-5-9-21(20)35-25(23)28(26(29)32)16-22(30)27-15-19-7-6-14-34-19/h6-7,10-14H,2-5,8-9,15-16H2,1H3,(H,27,30)
SMILES: CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC5=C3CCCCC5
Molecular Formula: C26H27N3O5S
Molecular Weight: 493.58

2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide

CAS No.: 865655-51-2

Cat. No.: VC5297411

Molecular Formula: C26H27N3O5S

Molecular Weight: 493.58

* For research use only. Not for human or veterinary use.

2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide - 865655-51-2

Specification

CAS No. 865655-51-2
Molecular Formula C26H27N3O5S
Molecular Weight 493.58
IUPAC Name 2-[4-(4-ethoxyphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C26H27N3O5S/c1-2-33-18-12-10-17(11-13-18)29-24(31)23-20-8-4-3-5-9-21(20)35-25(23)28(26(29)32)16-22(30)27-15-19-7-6-14-34-19/h6-7,10-14H,2-5,8-9,15-16H2,1H3,(H,27,30)
Standard InChI Key OKKSEMOAPZCRHW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC5=C3CCCCC5

Introduction

Chemical Identity and Classification

The compound 2-[3-(4-ethoxyphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide is a heterocyclic organic molecule with the following key features:

  • Molecular Formula: C24H25N3O4S

  • Molecular Weight: 493.58 g/mol

  • Functional Groups: Includes an acetamide moiety, a thieno[2,3-d]pyrimidine core, and various substituents such as a furylmethyl group and an ethoxyphenyl group.

  • Classification: It is categorized as a heterocyclic compound due to the presence of sulfur and nitrogen atoms in its structure. Additionally, it is an acetamide derivative.

Structural Features

The compound contains:

  • A thieno[2,3-d]pyrimidine core, which is a bicyclic structure incorporating sulfur and nitrogen atoms.

  • A cycloheptane ring, which contributes to its conformational flexibility.

  • Substituents like a 4-ethoxyphenyl group, which may enhance lipophilicity and influence biological activity.

  • A furylmethyl moiety, which adds aromaticity and potential electron-donating properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.

  • Introduction of the ethoxyphenyl group via electrophilic substitution.

  • Incorporation of the furylmethyl group through nucleophilic substitution or amidation.

Technical details about specific reagents or reaction conditions are often proprietary or unpublished but can be inferred from similar compounds in scientific literature.

Pharmacological Potential

Although specific pharmacological data for this compound is limited, its structural features suggest potential biological activities:

  • The thieno[2,3-d]pyrimidine scaffold is known for its presence in bioactive molecules with anti-inflammatory, antimicrobial, or anticancer properties.

  • The acetamide functional group may facilitate hydrogen bonding with biological targets.

  • The lipophilic ethoxyphenyl substituent could enhance interactions with hydrophobic binding sites in proteins.

Mechanism of Action (Hypothetical)

  • It may act as an enzyme inhibitor or receptor modulator due to its heterocyclic core.

  • Molecular docking studies could reveal interactions with specific enzymes such as kinases or oxidoreductases.

Applications

This compound is primarily utilized in research settings to explore its pharmacological properties and potential therapeutic applications.

Research Findings

While no direct experimental data were found for this specific compound in the provided sources, similar compounds have demonstrated:

  • Anti-inflammatory activity through inhibition of enzymes like 5-lipoxygenase.

  • Antimicrobial effects due to interactions with bacterial enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator